REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:16][I:17].[H-:14].[Na+:15].[Na+:22].[Na+:23].[OH:1][CH2:2][c:3]1[cH:4][n:5][c:6]2[n:7]1[cH:8][c:9]([C:12]#[N:13])[cH:10][cH:11]2>>[O:1]([CH2:2][c:3]1[cH:4][n:5][c:6]2[n:7]1[cH:8][c:9]([C:12]#[N:13])[cH:10][cH:11]2)[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N#Cc1ccc2ncc(CO)n2c1
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Name
|
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Type
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product
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Smiles
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COCc1cnc2ccc(C#N)cn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |